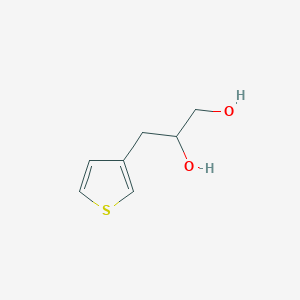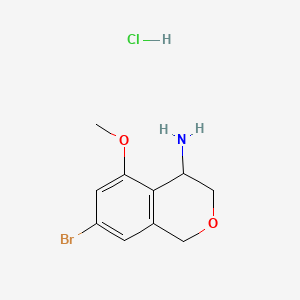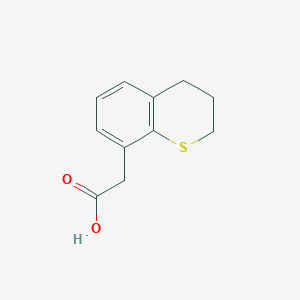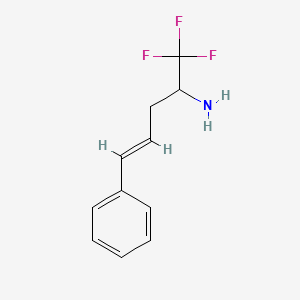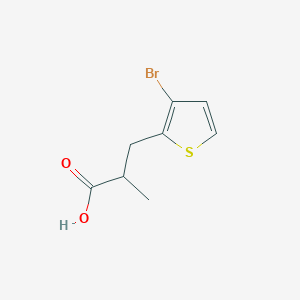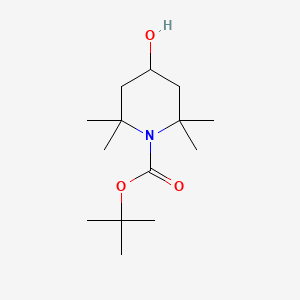
Tert-butyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-carboxylate is a chemical compound known for its stability and unique structural properties. It is often used in various scientific and industrial applications due to its ability to act as a radical scavenger and antioxidant.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-carboxylate typically involves the reaction of 4-hydroxy-2,2,6,6-tetramethylpiperidine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions and in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroxide radicals.
Reduction: It can be reduced back to its hydroxylamine form.
Substitution: It can participate in substitution reactions where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include nitroxide radicals from oxidation and hydroxylamines from reduction. These products are often used in further chemical synthesis or as intermediates in various industrial processes .
Aplicaciones Científicas De Investigación
Tert-butyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of polymers by scavenging free radicals.
Biology: It is used in studies related to oxidative stress and as a probe to study radical-mediated processes in biological systems.
Industry: It is used as an additive in lubricants and fuels to enhance their stability and performance.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to scavenge free radicals. It reacts with free radicals to form stable nitroxide radicals, thereby preventing the radicals from causing damage to other molecules. This mechanism is particularly important in preventing oxidative degradation in polymers and biological systems .
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol): Similar in structure but lacks the tert-butyl group.
2,2,6,6-tetramethylpiperidine: A precursor in the synthesis of various derivatives including the compound .
Uniqueness
The presence of the tert-butyl group in tert-butyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-carboxylate enhances its stability and makes it more effective as a radical scavenger compared to its analogs. This unique structural feature allows it to be used in more demanding applications where higher stability is required .
Propiedades
Fórmula molecular |
C14H27NO3 |
|---|---|
Peso molecular |
257.37 g/mol |
Nombre IUPAC |
tert-butyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H27NO3/c1-12(2,3)18-11(17)15-13(4,5)8-10(16)9-14(15,6)7/h10,16H,8-9H2,1-7H3 |
Clave InChI |
WJEOHDPEQIBVJY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1C(=O)OC(C)(C)C)(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Amino-5-azaspiro[3.5]nonan-5-yl)-(2-chloro-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)methanone;hydrochloride](/img/structure/B13549252.png)
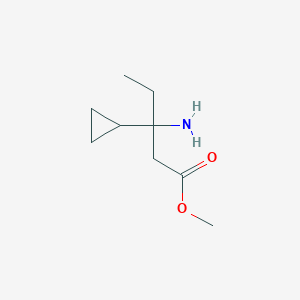
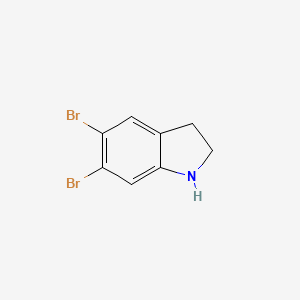
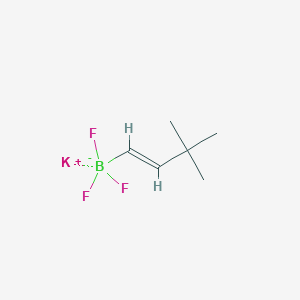
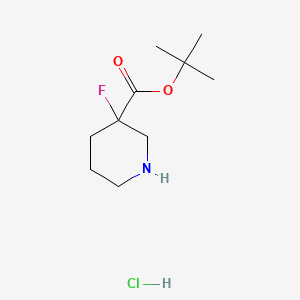
![[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13549287.png)
![rac-1-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanaminehydrochloride,exo](/img/structure/B13549288.png)

![Methyl 2-[(4-cyanophenyl)amino]propanoate](/img/structure/B13549305.png)
